

Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 5-Bromo-8-methoxy-2-methylquinoline

Cat. No.: B175217

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents.^{[1][2]} Its quinoline core, substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile scaffold for further chemical modifications and the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of **5-Bromo-8-methoxy-2-methylquinoline**, designed for researchers in organic synthesis and drug discovery.

Chemical Properties and Data

Property	Value	Reference
CAS Number	103862-55-1	[1]
Molecular Formula	C ₁₁ H ₁₀ BrNO	[1]
Molecular Weight	252.11 g/mol	[1]
Melting Point	114°C	[1]
Boiling Point	341°C	[1]

Synthetic Strategy

The synthesis of **5-Bromo-8-methoxy-2-methylquinoline** is proposed via a two-step process. The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline with an α,β -unsaturated carbonyl compound.^{[3][4]} The subsequent step is the regioselective bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-position (para) of the quinoline ring.

Experimental Workflow

Caption: Synthetic workflow for **5-Bromo-8-methoxy-2-methylquinoline**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of 2-methylquinolines.

Materials:

- 2-Methoxyaniline
- Crotonaldehyde
- Concentrated Hydrochloric Acid (HCl)
- Nitrobenzene (oxidizing agent)
- Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.
- To this mixture, add nitrobenzene.
- Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, heat the mixture to reflux for 3-4 hours.
- Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.^[5]

Materials:

- 8-Methoxy-2-methylquinoline
- Bromine (Br_2)
- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Alumina for column chromatography
- Hexane
- Ethyl Acetate

Procedure:

- Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Prepare a solution of bromine in the same solvent.
- Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room temperature over a period of 10-15 minutes in the dark.
- Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by passing it through a short column of alumina, eluting with a mixture of hexane and ethyl acetate to yield **5-Bromo-8-methoxy-2-methylquinoline** as a solid. A high yield is anticipated based on analogous reactions.[5]

Safety Precautions

- All experiments should be conducted in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Bromine is highly corrosive and toxic. Handle with extreme care.
- Concentrated acids and bases are corrosive. Handle with appropriate care.
- Organic solvents are flammable. Avoid open flames.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.
- Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
- Melting Point Analysis: To assess the purity of the compound.

Conclusion

The provided protocols offer a reliable and efficient pathway for the synthesis of **5-Bromo-8-methoxy-2-methylquinoline**. This valuable intermediate can be utilized in various downstream

applications, particularly in the development of novel pharmaceuticals. Careful execution of these procedures and adherence to safety guidelines are essential for successful synthesis.

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- To cite this document: BenchChem. [Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175217#synthesis-of-5-bromo-8-methoxy-2-methylquinoline>]

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